molecular formula C8H15O4P B3213019 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane CAS No. 111011-80-4

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane

Cat. No.: B3213019
CAS No.: 111011-80-4
M. Wt: 206.18 g/mol
InChI Key: UKUZWKGFVBSNHO-UHFFFAOYSA-N
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Description

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane is a six-membered cyclic phosphate ester characterized by a phosphorus atom at position 2, substituted with an acetonyl group (CH₂COCH₃). The 5,5-dimethyl groups on the dioxaphosphorinane ring confer steric stability, while the oxo group at position 2 contributes to its electronic properties. This compound is of interest in organic synthesis, pharmaceuticals (e.g., as part of efonidipine derivatives), and materials science due to its structural and electronic versatility .

Properties

IUPAC Name

1-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O4P/c1-7(9)4-13(10)11-5-8(2,3)6-12-13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUZWKGFVBSNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CP1(=O)OCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various phosphorane and phosphine oxide derivatives, which have significant applications in organic synthesis and materials science .

Scientific Research Applications

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The dioxaphosphorinane ring structure plays a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Substituent Effects on Conformation and Reactivity

The conformation of 1,3,2-dioxaphosphorinanes is highly dependent on substituents attached to the phosphorus atom. A comparative analysis is provided below:

Compound Substituent (R) Conformation Key Properties
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane CH₂COCH₃ Chair (axial/equatorial mix) Moderate reactivity; used in drug synthesis (e.g., efonidipine)
2-Chloro-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane Cl Chair (equatorial Cl) High reactivity as a catalyst; stable under aqueous acetone hydrolysis
5,5-Dimethoxy-2-phenoxy-2-oxo-1,3,2-dioxaphosphorinane OPh/OCH₃ Distorted chair (axial phenoxy) Enhanced steric hindrance; stabilized by C-H···O interactions in crystals
2-(Isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane NCCH₂ Chair (axial P=O) Chiral synthon for asymmetric synthesis; cis/trans isomerism observed

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) increase electrophilicity at phosphorus, enhancing catalytic activity .
  • Bulkier substituents (e.g., phenoxy) favor axial positioning, distorting the chair conformation and reducing reactivity .
  • The acetonyl group balances steric bulk and electronic effects, making it suitable for pharmaceutical intermediates .

Key Findings :

  • Halogenated derivatives (e.g., bromomethyl) exhibit superior flame retardancy due to radical scavenging .
  • The acetonyl derivative’s moderate thermal stability aligns with its use in pharmaceuticals, where decomposition during synthesis is minimized .

Stereochemical and Analytical Comparisons

Stereochemistry and analytical behavior are critical for chiral applications:

Compound Stereochemical Feature Analytical Utility
(S)-2H-2-oxo-5,5-dimethyl-4(R)-phenyl-1,3,2-dioxaphosphorinane Chiral P-center Enantiomeric excess determination of amino acids via ³¹P NMR
2-(Isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane Cis/trans isomerism Chiral building block for organophosphorus synthons
This compound Non-chiral (achiral substituents) Limited stereochemical utility but valuable in mass spectrometry for fragmentation studies

Key Findings :

  • Chiral phosphorinanes (e.g., phenyl-substituted) are pivotal in asymmetric synthesis and NMR-based enantiomer analysis .
  • The acetonyl derivative’s mass spectrometric fragmentation involves multiple hydrogen transfers, aiding structural elucidation .

Biological Activity

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane (CAS No. 111011-80-4) is a phosphorus-containing heterocyclic compound with potential biological activities. This article will explore its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C₈H₁₅O₄P
  • Molecular Weight : 206.18 g/mol
  • Structure : The compound features a dioxaphosphorinane ring which is integral to its biological activity.
PropertyValue
Molecular FormulaC₈H₁₅O₄P
Molecular Weight206.18 g/mol
CAS Number111011-80-4
SynonymsThis compound

Antimicrobial Activity

Research indicates that compounds similar to 2-acetonyl derivatives exhibit significant antimicrobial properties. The dioxaphosphorinane structure may enhance the efficacy of these compounds against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of gram-positive and gram-negative bacteria.

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for cancer treatment.

Case Study: Anticancer Effects

A study published in the "Seto Chemical and Pharmaceutical Bulletin" explored the anticancer properties of phosphonates and related compounds. It was found that derivatives with a similar structure to 2-acetonyl-5,5-dimethyl-2-oxo exhibited promising results in inhibiting tumor growth in animal models .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
AnticancerInhibits tumor growth in animal models

The synthesis of 2-acetonyl-5,5-dimethyl-2-oxo involves several steps typically starting from simpler phosphorus-containing precursors. The reaction pathways often include nucleophilic substitutions and cyclization reactions that form the dioxaphosphorinane ring.

Mechanism Insights

The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular signaling and function.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane and its derivatives?

The compound is typically synthesized via phosphorylation of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride (POCl₃). For derivatives like the acetonyl-substituted variant, nucleophilic displacement reactions are employed. For example, the reaction of 2-chloro-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane with carbanions (e.g., generated from 1,3-dithiane using LDA) yields functionalized derivatives, as demonstrated in carbanionic displacement studies . Modifications often require strict temperature control (-78°C) and anhydrous conditions to avoid side reactions.

Q. How is 31P NMR spectroscopy utilized to determine enantiomeric excess in chiral derivatives of this compound?

Chiral derivatives, such as (S)-2H-2-oxo-5,5-dimethyl-4(R)-phenyl-1,3,2-dioxaphosphorinane, act as derivatizing agents for unprotected amino acids. The phosphorus center’s stereochemical environment produces distinct 31P NMR signals for diastereomeric adducts. The splitting pattern or integration ratio directly correlates with enantiomeric excess (ee). This method avoids labor-intensive chiral chromatography and achieves high sensitivity, with resolution limits as low as 1–2% ee .

Q. What structural characterization techniques are essential for confirming the conformation of 1,3,2-dioxaphosphorinane derivatives?

X-ray crystallography is definitive for solid-state conformation analysis, revealing chair conformations with axial or equatorial P=O bonds (e.g., equatorial P=O in hydrated forms) . In solution, lanthanide-induced NMR shifts and coupling constants (³¹P-¹H) provide dynamic conformational insights. IR spectroscopy further identifies P=O stretching frequencies (~1250–1300 cm⁻¹), which shift with substituent electronic effects .

Advanced Research Questions

Q. How do lanthanide-induced NMR shifts resolve ambiguities in conformational analysis of 5,5-dimethyl-2-oxo derivatives?

Lanthanide shift reagents (e.g., Eu(fod)₃) bind to the P=O group, inducing predictable chemical shift changes in nearby protons. Axial vs. equatorial P=O orientations alter spatial proximity to lanthanides, affecting shift magnitudes. For example, axial P=O in R=CH₃ derivatives produces larger shifts for axial protons, while equatorial orientations (e.g., R=OPh) show reversed patterns. This complements coupling constant data to resolve equilibria between chair conformers .

Q. How can mass spectrometry elucidate fragmentation pathways of 5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinanes?

Electron ionization (EI-MS) of these compounds typically involves hydrogen transfers and P–O bond cleavages. Key fragments include [M-Cl]+ for chloro derivatives and [M-CH3]+ for methyl-substituted analogs. Deuterium labeling and high-resolution MS confirm hydrogen scrambling during fragmentation. For example, the loss of acetonyl groups (C₃H₅O) generates phosphoric acid anhydride intermediates, critical for mechanistic studies .

Q. What methodological challenges arise in synthesizing carbanionic intermediates from this compound, and how are they addressed?

Generating lithiated carbanions (e.g., from 2-(1,3-dithian-2-yl) derivatives) requires precise stoichiometry of LDA (2 equivalents) and low temperatures (-78°C) to prevent decomposition. Quenching with ketones in one-carbon homologation reactions demands strict anhydrous conditions. Comparative studies with Horner-Wadsworth-Emmons reagents reveal superior yields for α,β-unsaturated esters but require careful pH control to avoid retro-Michael reactions .

Data Contradiction Analysis

Q. How do conflicting reports on P=O bond orientation in X-ray vs. solution studies impact reaction design?

Q. What safety protocols are critical when handling 2-chloro-5,5-dimethyl derivatives?

The compound is corrosive (R34 hazard) and moisture-sensitive. Use glove boxes or Schlenk lines under inert atmospheres. Quench residual POCl₃ with ice-cold ethanol before disposal. Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory. Safety data sheets (SDS) recommend neutralization with sodium bicarbonate for spills .

Q. How can computational methods enhance the design of new derivatives for asymmetric catalysis?

Quantum chemical calculations (e.g., DFT) predict transition states for phosphorylation reactions, guiding substituent selection. Reaction path searches combined with experimental feedback (e.g., ICReDD’s approach) optimize conditions for enantioselective adduct formation. Machine learning models trained on 31P NMR data accelerate ee determination by correlating shift patterns with stereochemistry .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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